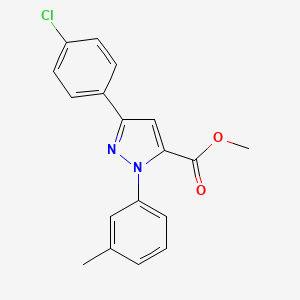
1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
Vue d'ensemble
Description
The compound “1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazole derivatives have been studied for their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine” were not found, there are general methods for synthesizing pyrazole derivatives. For instance, one method involves the reaction of 1,3-diketones with hydrazine . Another method involves the reaction of β-keto esters with hydrazine .
Molecular Structure Analysis
The molecular structure of “1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine” would likely include a pyrazole ring attached to an ethylamine group and a benzyl group . The exact structure would depend on the positions of these groups on the pyrazole ring.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Coordination Complexes and Fluorescence Properties : Pyrazolone-type Salen ligands related to "1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine" have been synthesized and used to assemble novel Zn(II) compounds, revealing interesting fluorescence properties. These studies provide insights into the effects of ligand substitutions on the structures and fluorescent properties of zinc(II) coordination complexes (Xue Song et al., 2015).
Synthetic Utility and Chemical Reactivity
- Synthesis of Pyrazole-Containing Chelating Agents : Research has documented the synthesis of new pyrazole-containing chelating agents, demonstrating the versatility of pyrazole derivatives in forming complexes with metals, which is significant for applications in catalysis and material science (W. L. Driessen, 2010).
- One-Pot Synthesis Routes : Studies have shown efficient one-pot synthesis routes to novel pyrazole derivatives, highlighting the compound's potential in facilitating the rapid construction of complex molecules for pharmaceutical and material science applications (Jianjun Wang et al., 2015).
Biological and Pharmacological Potential
- Antitumor, Antifungal, and Antibacterial Agents : Some pyrazole derivatives have been identified as potent antitumor, antifungal, and antibacterial agents, indicating the significant therapeutic potential of these compounds in developing new medicines (S. M. Gomha et al., 2016).
Molecular Structure and Properties Analysis
- Crystal Structure and DFT Studies : Comprehensive crystal structure analysis and density functional theory (DFT) studies on pyrazole derivatives offer deep insights into their molecular geometry, electronic properties, and potential applications in designing molecules with specific properties (S. Viveka et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
1-(1-benzylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDNLLJTIXLGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride](/img/structure/B1529193.png)
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B1529194.png)









![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)
![(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1529212.png)